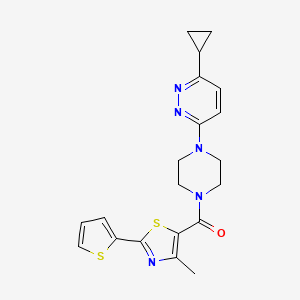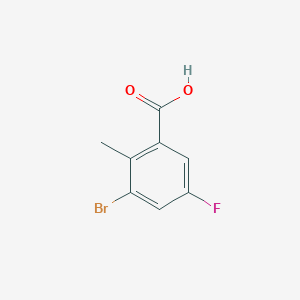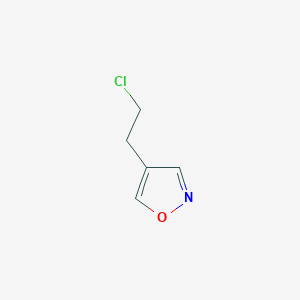
4-(2-氯乙基)-1,2-噁唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a 2-chloroethyl group attached to the fourth position of the oxazole ring
科学研究应用
4-(2-Chloroethyl)-1,2-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Similar compounds such as chlorambucil and estramustine, which are nitrogen mustard alkylating agents, are known to target dna . They bind to DNA, causing cross-linking of DNA strands and preventing DNA replication, which is crucial for cell survival .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it might function as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which leads to DNA cross-linking. This cross-linking inhibits DNA replication and transcription, leading to cell death .
Biochemical Pathways
Similar compounds have been shown to induce oxidative stress and alter antioxidant enzyme activities . They can also inhibit key enzymes like acetylcholinesterase and Na+,K±ATPase, which are crucial for normal cellular function .
Pharmacokinetics
Similar compounds like lomustine have been studied, and it was found that they are well-absorbed and widely distributed in the body after oral administration . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds have been shown to cause dna damage, inhibit dna replication and transcription, induce oxidative stress, and alter enzyme activities, leading to cell death .
Action Environment
The action, efficacy, and stability of 4-(2-Chloroethyl)-1,2-oxazole can be influenced by various environmental factors. For instance, similar compounds like TCEP have been shown to cause adverse effects in aquatic organisms when present in the environment at high concentrations . Factors such as pH, temperature, and presence of other chemicals can also influence the action and stability of these compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,2-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroethylamine with glyoxal in the presence of an acid catalyst can lead to the formation of 4-(2-Chloroethyl)-1,2-oxazole. The reaction typically requires controlled temperatures and may involve purification steps to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(2-Chloroethyl)-1,2-oxazole may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.
化学反应分析
Types of Reactions
4-(2-Chloroethyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 4-(2-aminoethyl)-1,2-oxazole, while oxidation with potassium permanganate can produce 4-(2-chloroethyl)-1,2-oxazole-5-carboxylic acid.
相似化合物的比较
Similar Compounds
4-(2-Bromoethyl)-1,2-oxazole: Similar structure but with a bromo group instead of a chloro group.
4-(2-Iodoethyl)-1,2-oxazole: Contains an iodo group, which can lead to different reactivity and applications.
4-(2-Hydroxyethyl)-1,2-oxazole: The chloro group is replaced by a hydroxy group, affecting its chemical properties and reactivity.
Uniqueness
4-(2-Chloroethyl)-1,2-oxazole is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloroethyl group allows for targeted modifications in synthetic and medicinal chemistry applications, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
4-(2-chloroethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHPVMNMLXQGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B2430009.png)


![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)
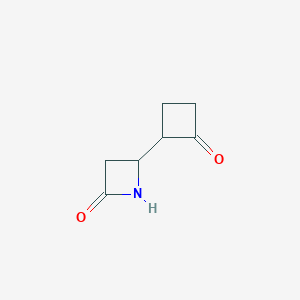
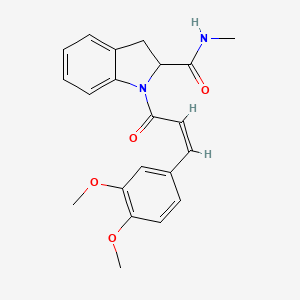
![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)
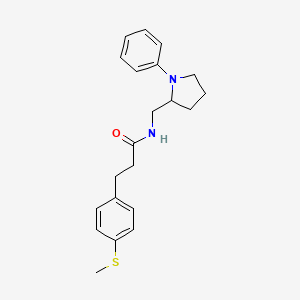
![2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2430027.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)
